Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aziridine ring, a cyclobutyl group, and an ester functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aziridine ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing aziridine or cyclobutyl groups.
Biology: It may serve as a probe for studying biological processes involving aziridine-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate depends on its specific application. In biological systems, the aziridine ring can interact with nucleophilic sites in proteins or DNA, leading to covalent modifications. The cyclobutyl group may influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(aziridin-2-yl)methoxy]phenyl]-2-methylpropanoate: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
Ethyl 2-[4-[(1-cyclobutylamino)methoxy]phenyl]-2-methylpropanoate:
Uniqueness
Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate is unique due to the presence of both the aziridine ring and the cyclobutyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-22-18(21)19(2,3)14-8-10-17(11-9-14)23-13-16-12-20(16)15-6-5-7-15/h8-11,15-16H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHCQIGWSESAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OCC2CN2C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.